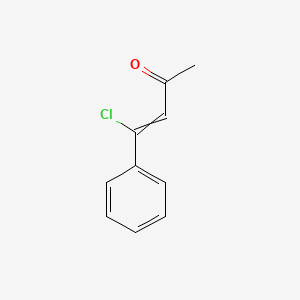

4-Chloro-4-phenylbut-3-en-2-one

Description

Properties

CAS No. |

91667-27-5 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-chloro-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

ACMZBZXKCMCEQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Contextualizing Halogenated α,β Unsaturated Carbonyl Systems in Advanced Synthetic Methodologies

Halogenated α,β-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group, with a halogen atom attached to one of the carbons of the double bond. nih.govwikipedia.org This arrangement of functional groups makes them highly reactive and valuable intermediates in a wide range of synthetic applications. nih.gov The electrophilicity of these systems is pronounced at both the carbonyl carbon and the β-carbon, allowing for selective reactions with nucleophiles. wikipedia.org

The introduction of a halogen atom to the α,β-unsaturated system significantly influences its reactivity. Halogens can serve as good leaving groups in substitution reactions or participate in various coupling reactions, expanding the synthetic utility of these compounds. nih.gov For instance, α-bromo or α-chloro-α,β-unsaturated carbonyl compounds can be prepared through the halogenation of α,β-unsaturated carbonyl compounds followed by dehydrohalogenation. organic-chemistry.org These halogenated systems are crucial for the targeted synthesis of both linear and heterocyclic structures. nih.gov

The development of efficient methods for the synthesis of halogenated α,β-unsaturated carbonyls remains an active area of research. nih.gov A notable advancement is the hydrohalogenation of ynones using a combination of halotrimethylsilanes and tetrafluoroboric acid, which provides a convenient and broadly applicable route to (Z)-β-halovinyl carbonyl compounds with high stereoselectivity. rsc.org

The Significance of Z 4 Chloro 4 Phenylbut 3 En 2 One As a Stereodefined Building Block

The specific stereochemistry of (Z)-4-Chloro-4-phenylbut-3-en-2-one is a critical aspect of its utility in organic synthesis. The "(Z)" designation indicates that the higher priority substituents on the double bond, in this case, the chloro and phenyl groups, are on the same side of the double bond. This fixed spatial arrangement is crucial for controlling the stereochemical outcome of subsequent reactions, a fundamental goal in the synthesis of complex molecules such as pharmaceuticals and natural products.

The synthesis of stereodefined vinyl chlorides like (Z)-4-Chloro-4-phenylbut-3-en-2-one often requires carefully controlled reaction conditions. For example, the reaction of aromatic ketones with bis(trichloromethyl) carbonate in the presence of specific catalysts can afford aryl-(Z)-vinyl chlorides. organic-chemistry.org The ability to generate this specific isomer allows for its use in stereospecific cross-coupling reactions, cycloadditions, and other transformations where the geometry of the starting material dictates the geometry of the product.

The Research Landscape and Current Challenges in the Synthesis and Reactivity of Vinyl Chlorides

Regio- and Stereoselective Hydrochlorination of Ynones

The most direct and atom-economical approach to obtaining β-halovinyl ketones is through the hydrohalogenation of ynones. nih.gov This process involves the addition of a hydrogen halide across the carbon-carbon triple bond of an ynone. The key challenges in this transformation are controlling the regioselectivity (i.e., the position of the halogen and hydrogen atoms on the resulting double bond) and the stereoselectivity (the spatial arrangement of these atoms).

Metal-Free Hydrochlorination Protocols

To circumvent issues associated with metal catalysts, such as cost and potential product contamination, metal-free hydrochlorination methods have been developed. These protocols offer a cleaner and often more economical route to the desired products.

A significant advancement in the metal-free hydrohalogenation of ynones is the use of a reagent system composed of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen chloride (HCl). nih.govnih.gov DMPU, known for its high hydrogen bond basicity but low Brønsted basicity, forms a stable and highly concentrated complex with HCl. nih.gov This DMPU/HCl reagent is easy to handle and effective for the hydrochlorination of a variety of ynones under mild conditions. nih.govmdpi.com

The typical reaction procedure involves treating the ynone substrate with the DMPU/HCl complex in a solvent like dichloromethane (B109758) (DCM) at 0 °C, followed by warming to room temperature. nih.govmdpi.com This method has been shown to be scalable, providing good yields even on a multi-gram scale. mdpi.com The development of this reagent has provided an atom-economical and efficient alternative to previous methods that often suffered from side reactions like hydration, leading to poor yields. nih.govmdpi.com

The in situ generation of hydrogen halides provides an alternative to handling gaseous HCl or its corrosive aqueous solutions. One such method involves the reaction of a chlorosilane, like trimethylsilyl (B98337) chloride (TMSCl), with a proton source, such as water, to produce HCl directly in the reaction mixture. While this specific approach using TMSCl and water has been reported for the hydrochlorination of terminal ynamides, detailed studies on its direct application to the hydrochlorination of ynones are not extensively documented in the surveyed literature. nih.gov

Substrate Scope and Functional Group Compatibility in Hydrochlorination Reactions

The hydrochlorination protocol using the DMPU/HCl reagent has demonstrated broad substrate scope and good tolerance for a range of functional groups. nih.govmdpi.com This versatility is crucial for the synthesis of complex molecules.

The reaction is effective for ynones bearing various substituents. As shown in the table below, both aromatic and aliphatic ynones undergo successful hydrochlorination. A key finding is that the reaction conditions are mild enough to be compatible with acid-sensitive functional groups. For instance, functional groups such as alkenes, which could potentially undergo side reactions under strongly acidic conditions, remain intact. mdpi.com This compatibility highlights the utility of the DMPU/HCl system in modern organic synthesis.

Table 1: Substrate Scope for the Hydrochlorination of Ynones using DMPU/HCl mdpi.com

| Entry | Ynone Substrate (R¹) | Ynone Substrate (R²) | Product | Yield (%) |

| 1 | Phenyl | Methyl | (Z)-4-chloro-4-phenylbut-3-en-2-one | 86 |

| 2 | 4-Methylphenyl | Methyl | (Z)-4-chloro-4-(p-tolyl)but-3-en-2-one | 95 |

| 3 | 4-Methoxyphenyl (B3050149) | Methyl | (Z)-4-chloro-4-(4-methoxyphenyl)but-3-en-2-one | 91 |

| 4 | 4-Chlorophenyl | Methyl | (Z)-4-chloro-4-(4-chlorophenyl)but-3-en-2-one | 85 |

| 5 | 4-Bromophenyl | Methyl | (Z)-4-(4-bromophenyl)-4-chlorobut-3-en-2-one | 83 |

| 6 | 4-Nitrophenyl | Methyl | (Z)-4-chloro-4-(4-nitrophenyl)but-3-en-2-one | 70 |

| 7 | 2-Thienyl | Methyl | (Z)-4-chloro-4-(thiophen-2-yl)but-3-en-2-one | 81 |

| 8 | Cyclohexyl | Methyl | (Z)-4-chloro-1-cyclohexylbut-3-en-2-one | 75 |

| 9 | Phenyl | Ethyl | (Z)-1-chloro-1-phenylpent-1-en-3-one | 84 |

This table is interactive. You can sort and filter the data.

The electronic nature of substituents on the phenyl ring of aryl ynones has a discernible effect on the reactivity and yield of the hydrochlorination reaction. mdpi.com Analysis of the substrate scope reveals specific trends.

Electron-donating groups (EDGs) on the phenyl ring, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, generally lead to higher yields. For example, the hydrochlorination of 4-phenyl-3-butyn-2-one (B156156) gives an 86% yield, which increases to 95% and 91% for the 4-methylphenyl and 4-methoxyphenyl analogues, respectively. mdpi.com Conversely, the presence of strong electron-withdrawing groups (EWGs), like a nitro group (-NO₂), results in a lower yield (70%). mdpi.com Halogen substituents, which have an inductive withdrawing effect, also lead to slightly lower yields compared to the unsubstituted phenyl ynone. mdpi.com This suggests that increased electron density at the alkyne, facilitated by EDGs, promotes the electrophilic addition of HCl.

Table 2: Effect of Phenyl Ring Substituents on Hydrochlorination Yield mdpi.com

| Entry | Phenyl Ring Substituent (at para-position) | Electronic Effect | Product Yield (%) |

| 1 | -H | Neutral | 86 |

| 2 | -CH₃ | Electron-Donating | 95 |

| 3 | -OCH₃ | Electron-Donating | 91 |

| 4 | -Cl | Electron-Withdrawing | 85 |

| 5 | -Br | Electron-Withdrawing | 83 |

| 6 | -NO₂ | Strongly Electron-Withdrawing | 70 |

This table is interactive. You can sort and filter the data.

A critical feature of the hydrochlorination of ynones with the DMPU/HCl reagent is its high stereoselectivity. The reaction exclusively produces the (Z)-isomer of the β-chlorovinyl ketone. nih.govmdpi.com This stereochemical outcome is the result of an anti-addition of HCl across the alkyne triple bond, where the hydrogen and chlorine atoms add to opposite faces of the triple bond.

This exclusive formation of the (Z)-isomer suggests a specific reaction pathway. It is proposed that the hydrohalogenation of ynones proceeds via a concerted multimolecular AdE3 (termolecular electrophilic addition) mechanism. nih.govnih.gov In this mechanism, the protonation of the alkyne and the nucleophilic attack by the chloride ion occur in a single, concerted step involving multiple molecules, which dictates the anti-addition stereochemistry. mdpi.com The regioselectivity, where the chloride adds to the carbon adjacent to the phenyl ring, is rationalized by the greater partial positive charge on this carbon due to resonance participation of the carbonyl group. mdpi.com

Investigation of Electrophilic Addition Mechanisms

The addition of hydrogen halides to ynones can proceed through several mechanistic pathways, with the specific route being influenced by the substrate, reagents, and reaction conditions.

Proposed AdE3 Concerted Multi-molecular Process for Ynone Hydrohalogenation

Recent studies on the hydrohalogenation of ynones have proposed a concerted, termolecular electrophilic addition (AdE3) mechanism, particularly for the observed anti-addition of the hydrogen halide across the carbon-carbon triple bond. youtube.commsu.edulibretexts.orgorgsyn.org In this process, for the formation of 4-Chloro-4-phenylbut-3-en-2-one, a molecule of the ynone, 1-phenylbut-2-yn-1-one, interacts with two molecules of hydrogen chloride.

In the proposed transition state, one molecule of HCl acts as the electrophile, protonating the alkyne, while the second molecule of HCl facilitates the delivery of the chloride ion nucleophile. This concerted process, where the proton and the chloride add simultaneously from opposite faces of the alkyne, rationalizes the high stereoselectivity leading to the (Z)-isomer (for anti-addition). ed.gov This pathway avoids the formation of a high-energy vinyl cation intermediate, which would be expected in a stepwise AdE2 mechanism. The AdE3 mechanism is particularly favored in reactions where a high concentration of the hydrogen halide is present. youtube.commsu.edulibretexts.orgorgsyn.org

The table below summarizes the results of hydrochlorination for a series of ynones, consistently yielding the corresponding (Z)-β-chlorovinyl ketones, which supports a general mechanistic pathway like the AdE3 process. youtube.com

| Entry | Ynone Substrate (R1) | Ynone Substrate (R2) | Product | Yield (%) |

| 1 | Phenyl | Methyl | (Z)-4-Chloro-4-phenylbut-3-en-2-one | 98 |

| 2 | 4-Tolyl | Methyl | (Z)-4-Chloro-4-(p-tolyl)but-3-en-2-one | 95 |

| 3 | 4-Methoxyphenyl | Methyl | (Z)-4-Chloro-4-(4-methoxyphenyl)but-3-en-2-one | 96 |

| 4 | 4-Fluorophenyl | Methyl | (Z)-4-Chloro-4-(4-fluorophenyl)but-3-en-2-one | 99 |

| 5 | Phenyl | Ethyl | (Z)-1-Chloro-1-phenylpent-1-en-3-one | 90 |

Influence of Nucleophile Concentration on Reaction Pathway and Stereoselectivity

The concentration of the nucleophile, in this case, the chloride ion, plays a critical role in dictating the operative reaction mechanism and the resulting stereoselectivity. ed.gov The hydrohalogenation of alkynes can be a competition between a bimolecular electrophilic addition (AdE2) and a termolecular (or higher order) electrophilic addition (AdE3).

The AdE2 mechanism involves a two-step process. The first and rate-determining step is the electrophilic attack of a proton on the alkyne to form a vinyl cation intermediate. This is followed by a rapid attack of the halide nucleophile. This pathway is generally associated with syn-addition but can lead to mixtures of syn- and anti-addition products as the nucleophile can attack the planar vinyl cation from either face. The AdE2 pathway is more likely to be significant at low concentrations of the hydrogen halide.

Conversely, the AdE3 mechanism, which leads to stereoselective anti-addition, involves a second molecule of the hydrogen halide (or the halide salt) in the rate-determining step. ed.gov This termolecular process is favored at higher concentrations of the nucleophilic species. The involvement of the second HCl molecule provides a low-energy pathway for the anti-delivery of the chloride ion, thus avoiding the less stable vinyl cation. Therefore, by increasing the concentration of HCl, the formation of 4-Chloro-4-phenylbut-3-en-2-one can be directed towards the (Z)-isomer via the AdE3 pathway. youtube.commsu.edulibretexts.orgorgsyn.org

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, offering insights into transition state structures and the factors governing selectivity.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) calculations are extensively used to model the potential energy surface of a reaction, allowing for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.govnist.gov For the hydrochlorination of 1-phenylbut-2-yn-1-one, DFT calculations can be employed to locate the transition state structures for both the AdE2 and AdE3 pathways.

By calculating the geometries and energies of these transition states, one can predict which pathway is kinetically favored. For the AdE3 mechanism, the transition state would feature a cyclic or pseudo-cyclic arrangement of the ynone and two HCl molecules. ed.gov The calculated activation energy (the energy difference between the reactants and the transition state) for the AdE3 pathway is expected to be lower than that for the formation of a vinyl cation in an AdE2 process, especially in the presence of a polar solvent that can stabilize the charge separation in the AdE3 transition state. These calculations can provide a quantitative basis for the preference of the anti-addition pathway.

Analysis of Charge Density Distribution and Regioselectivity via Natural Bond Orbital (NBO) Calculations

The regioselectivity of the hydrochlorination of 1-phenylbut-2-yn-1-one, which leads to the chlorine atom adding to the carbon bearing the phenyl group, can be rationalized by analyzing the electronic structure of the ynone. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and bonding interactions within a molecule. msu.edunih.gov

For an ynone like 1-phenylbut-2-yn-1-one, the carbonyl group is strongly electron-withdrawing, which polarizes the carbon-carbon triple bond. NBO calculations typically reveal a significant difference in the natural charges of the two acetylenic carbons. The carbon atom beta to the carbonyl group (C4, attached to the phenyl ring) is found to be more electrophilic, while the carbon alpha to the carbonyl group (C3) is more nucleophilic due to resonance with the carbonyl group. msu.edu

The initial electrophilic attack by the proton from HCl will therefore occur at the more electron-rich carbon (C3). This leads to the formation of a carbocationic intermediate (in a hypothetical AdE2 pathway) or a partial positive charge in the transition state at the carbon bearing the phenyl group (C4). This carbon is better able to stabilize the positive charge due to resonance with the phenyl ring. Consequently, the chloride ion attacks this more electrophilic carbon (C4), resulting in the observed regioselectivity to form 4-Chloro-4-phenylbut-3-en-2-one. msu.edu

The following table illustrates hypothetical NBO charges on the alkyne carbons of 1-phenylbut-2-yn-1-one, demonstrating the polarization that directs the regioselectivity.

| Atom | Hypothetical NBO Charge (a.u.) |

| C3 (alpha to C=O) | -0.25 |

| C4 (beta to C=O, attached to Phenyl) | +0.15 |

Chemical Reactivity and Synthetic Applications of 4 Chloro 4 Phenylbut 3 En 2 One

Utilization as a Precursor in C-C Bond Forming Reactions

The structure of 4-Chloro-4-phenylbut-3-en-2-one, featuring a vinyl chloride moiety, makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, enabling the construction of complex molecular frameworks from simpler starting materials.

While specific literature examples detailing the use of 4-Chloro-4-phenylbut-3-en-2-one in Heck, Negishi, and Suzuki-Miyaura reactions are not extensively documented, its structure suggests a high potential for such transformations. In these reactions, the vinyl chloride acts as the electrophilic partner.

The Heck reaction would involve the palladium-catalyzed coupling of 4-Chloro-4-phenylbut-3-en-2-one with an alkene. This would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom, resulting in a more complex dienone system.

In a Negishi coupling , the compound would react with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds.

The Suzuki-Miyaura coupling would involve the reaction of 4-Chloro-4-phenylbut-3-en-2-one with a boronic acid or its ester, catalyzed by a palladium complex. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. The general scheme for a Suzuki-Miyaura reaction with a vinyl halide is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Chloro-4-phenylbut-3-en-2-one | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl/Vinyl-4-phenylbut-3-en-2-one |

The reactivity of 4-Chloro-4-phenylbut-3-en-2-one extends to its use as a building block for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

For instance, it can serve as a precursor for the synthesis of substituted pyrazoles . The reaction would likely proceed through the condensation of 4-Chloro-4-phenylbut-3-en-2-one with hydrazine (B178648) or its derivatives. The initial step would be a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and elimination of water and hydrogen chloride to afford the aromatic pyrazole (B372694) ring. This method is analogous to the well-established Knorr pyrazole synthesis.

| Reactant 1 | Reactant 2 | Product |

| 4-Chloro-4-phenylbut-3-en-2-one | Hydrazine | 3-Methyl-5-phenyl-1H-pyrazole |

Furthermore, 4-Chloro-4-phenylbut-3-en-2-one can be envisioned as a key component in multicomponent reactions for the synthesis of 1,4-dihydropyridines (DHPs) . The Hantzsch dihydropyridine (B1217469) synthesis, a classic example of a multicomponent reaction, typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. thepharmajournal.com In a modified approach, 4-Chloro-4-phenylbut-3-en-2-one could potentially react with an enamine and another carbonyl compound to construct the dihydropyridine core, a privileged scaffold in many cardiovascular drugs.

Other Transformative Reactions

Beyond C-C bond formation, the electrophilic nature of the β-carbon in 4-Chloro-4-phenylbut-3-en-2-one makes it susceptible to nucleophilic attack. This reactivity can be exploited in various transformative reactions.

Nucleophiles such as amines can react with 4-Chloro-4-phenylbut-3-en-2-one to yield enaminones. This reaction likely proceeds via a conjugate addition of the amine to the β-position, followed by elimination of hydrogen chloride. The resulting enaminone products are valuable intermediates in their own right, serving as precursors for other heterocyclic systems.

In a related transformation, the reaction of the parent compound, 4-phenylbut-3-en-2-one, with cyanoacetamide has been shown to produce complex bicyclic nitrogen heterocycles. rsc.org This suggests that 4-Chloro-4-phenylbut-3-en-2-one could undergo similar complex cyclization reactions, leading to novel and structurally diverse molecular architectures.

Comparative Studies and Future Perspectives in the Chemistry of 4 Chloro 4 Phenylbut 3 En 2 One

Comparison with Other Halogenated Vinyl Ketones in Terms of Reactivity and Synthesis

The reactivity of 4-Chloro-4-phenylbut-3-en-2-one is intrinsically linked to the electronic and steric effects of its constituent functional groups: the phenyl ring, the chloro substituent, and the acetyl group. In comparison to other halogenated vinyl ketones, these features impart a unique reactivity profile. For instance, the presence of the phenyl group allows for resonance stabilization of intermediates, which can influence the regioselectivity and stereoselectivity of reactions.

The synthesis of 4-Chloro-4-phenylbut-3-en-2-one and its analogs often involves the hydrohalogenation of a corresponding alkynyl ketone. The choice of halogen (fluorine, chlorine, bromine, or iodine) significantly impacts the reactivity of the resulting vinyl halide. Generally, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which in turn affects the ease of substitution and elimination reactions. For example, vinyl iodides are typically more reactive towards cross-coupling reactions than their chloro- or bromo- counterparts.

A common synthetic route to halogenated vinyl ketones is the addition of hydrogen halides (HX) to alkynes. masterorganicchemistry.com The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the alkyne, and the halogen adds to the more substituted carbon. youtube.comyoutube.com However, anti-Markovnikov addition can be achieved under radical conditions, particularly with HBr. youtube.com

The table below provides a comparative overview of the reactivity of different halogenated vinyl ketones.

| Halogenated Vinyl Ketone | Halogen | Key Reactivity Features | Common Synthetic Precursor |

| 4-Fluoro-4-phenylbut-3-en-2-one | Fluorine | Strong C-F bond, less prone to substitution | 1-Phenylbut-3-yn-2-one |

| 4-Chloro-4-phenylbut-3-en-2-one | Chlorine | Moderate reactivity, good balance of stability and reactivity | 1-Phenylbut-3-yn-2-one |

| 4-Bromo-4-phenylbut-3-en-2-one | Bromine | More reactive than chloro-analog, useful in cross-coupling | 1-Phenylbut-3-yn-2-one |

| 4-Iodo-4-phenylbut-3-en-2-one | Iodine | Most reactive, susceptible to light and heat degradation | 1-Phenylbut-3-yn-2-one |

Emerging Methodologies for Controlled Hydrohalogenation of Alkynes

The synthesis of specific isomers of halogenated vinyl ketones, such as the (E) or (Z) configuration of 4-Chloro-4-phenylbut-3-en-2-one, requires precise control over the hydrohalogenation of the parent alkyne. nih.gov Traditional methods often yield mixtures of isomers. youtube.com Consequently, significant research has focused on developing methodologies for stereoselective hydrohalogenation.

Recent advancements have seen the emergence of catalyst systems that can control the stereochemical outcome of the reaction. These often involve transition metal catalysts that can coordinate to the alkyne and direct the addition of the hydrogen halide. For instance, certain iridium catalysts have been shown to be effective in the selective synthesis of α-halogenated ketones from allylic alcohols, which can be derived from the corresponding enones. orgsyn.org

Furthermore, the mechanism of hydrohalogenation itself has been a subject of study. While a simple carbocation mechanism is often taught, a termolecular mechanism has been proposed for the hydrohalogenation of alkynes, which helps to explain the observed stereochemistry. masterorganicchemistry.comyoutube.com In this proposed mechanism, two molecules of the hydrogen halide and one molecule of the alkyne are involved in the rate-determining step. youtube.com

The development of these controlled synthetic methods is crucial for accessing specific isomers of halogenated vinyl ketones, which may exhibit different biological activities or serve as precursors for stereospecific downstream reactions.

Outlook for Novel Synthetic Applications and Mechanistic Discoveries

The unique structural and electronic properties of 4-Chloro-4-phenylbut-3-en-2-one and its analogs make them valuable building blocks in organic synthesis. The presence of multiple reactive sites—the carbon-carbon double bond, the carbonyl group, and the carbon-halogen bond—allows for a diverse range of chemical transformations.

Future applications are likely to leverage this reactivity for the synthesis of complex molecules. For example, these compounds can serve as precursors to various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comrsc.org Reactions involving the substitution of the chlorine atom, such as in the synthesis of 2-aminothiazoles, demonstrate the utility of these compounds as synthetic intermediates. orgsyn.org Additionally, reactions at the carbonyl group or the double bond can lead to a wide array of functionalized products. rsc.org

Mechanistic discoveries will continue to be a driving force in this field. A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of these compounds will enable the development of more efficient and selective synthetic methods. For instance, further investigation into the reductive coupling and cyclization reactions of related compounds can open new avenues for the synthesis of novel polycyclic systems. rsc.org The study of reaction kinetics and the use of computational chemistry are expected to play a significant role in unraveling these mechanistic details.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-Chloro-4-phenylbut-3-en-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure, focusing on the enone system (C=O and conjugated alkene) and chlorine substituent. Assign peaks using coupling constants and chemical shift databases (e.g., PubChem ).

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL or SHELXD ) for single-crystal structure determination. Refinement should account for potential disorder in the chloro-phenyl group. Validate bond lengths/angles against similar enones in the Cambridge Structural Database.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and conjugated alkene (C=C) bands (~1600 cm) .

Q. How can synthetic routes to 4-Chloro-4-phenylbut-3-en-2-one be optimized for reproducibility?

- Methodological Answer :

- Claisen-Schmidt Condensation : React 4-chloroacetophenone with an aldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC and optimize temperature to minimize side products like β-chloro elimination.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Troubleshooting : If yields are low, consider steric hindrance from the chloro substituent. Alternatives include microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl) to enhance reactivity .

Advanced Research Questions

Q. How can contradictions in crystallographic data for 4-Chloro-4-phenylbut-3-en-2-one be resolved?

- Methodological Answer :

- Data Validation : Cross-check experimental data (e.g., bond lengths, torsion angles) against computational models (DFT calculations using Gaussian or ORCA). Discrepancies may arise from crystal packing effects or thermal motion .

- Refinement Strategies : In SHELXL , apply restraints to disordered chloro-phenyl groups. Use the RIGU command to refine isotropic displacement parameters for overlapping atoms. Compare final R-factors (<5% for high-quality data) with similar structures .

- Twinned Crystals : If twinning is detected (e.g., via PLATON), use SHELXE for deconvolution. Report Hooft parameters to quantify twin domain contributions .

Q. What experimental design considerations are critical for studying the reactivity of 4-Chloro-4-phenylbut-3-en-2-one in Diels-Alder reactions?

- Methodological Answer :

- Dienophile Activation : Test electron-deficient dienophiles (e.g., maleic anhydride) under thermal (refluxing toluene) or microwave conditions. Monitor regioselectivity via -NMR (endo vs. exo adducts) .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and compare with experimental product ratios .

- Byproduct Analysis : Characterize side products (e.g., retro-Diels-Alder fragments) via GC-MS. Optimize solvent polarity (e.g., DMF vs. THF) to suppress decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.